molecular formula C10H7F3N2O2 B12503864 1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid

1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid

Cat. No.: B12503864
M. Wt: 244.17 g/mol
InChI Key: AUPPEPOIFUIOHF-UHFFFAOYSA-N
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Description

1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid is a high-value benzimidazole derivative that serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. This compound features a carboxylic acid functional group, which allows for further derivatization, most commonly into amides, and a metabolically stable trifluoromethyl group that can enhance a molecule's lipophilicity and bioavailability. Benzimidazole scaffolds are widely recognized for their diverse pharmacological properties. This specific derivative is of significant interest in the development of novel therapeutic agents, with research applications cited in the investigation of kinase inhibitors (Source) and other targeted protein modulators. Its mechanism of action is not intrinsic but is conferred upon the final synthetic target molecule, which may act through various pathways such as enzyme inhibition or receptor antagonism. As a building block, it enables researchers to explore structure-activity relationships (SAR) and optimize lead compounds for potency, selectivity, and pharmacokinetic profiles. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C10H7F3N2O2

Molecular Weight

244.17 g/mol

IUPAC Name

3-methyl-2-(trifluoromethyl)benzimidazole-4-carboxylic acid

InChI

InChI=1S/C10H7F3N2O2/c1-15-7-5(8(16)17)3-2-4-6(7)14-9(15)10(11,12)13/h2-4H,1H3,(H,16,17)

InChI Key

AUPPEPOIFUIOHF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2N=C1C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation of the Ester Intermediate

The ester is synthesized by cyclizing 4-(trifluoromethyl)-1,2-phenylenediamine with methyl chloroformate in the presence of a base.

Reaction Conditions :

  • Base : Potassium carbonate
  • Solvent : Dimethylformamide (DMF)
  • Temperature : 44°C
  • Time : 3 hours
  • Yield : 70–83%.

Hydrolysis to the Carboxylic Acid

The ester intermediate undergoes alkaline hydrolysis to yield the final product. For example, refluxing the ester with sodium hydroxide in a methanol/THF mixture (2:1) achieves complete conversion.

Reaction Conditions :

  • Base : NaOH (5 equivalents)
  • Solvent : Methanol/THF (2:1)
  • Temperature : Reflux
  • Time : 12 hours
  • Yield : 70%.

This two-step approach allows for precise control over the carboxylic acid functionality and is scalable for industrial applications.

Palladium-Catalyzed Coupling and Cyclization

Advanced routes employ palladium catalysts to introduce the trifluoromethyl group post-cyclization. For example, 5-bromo-1-methyl-1H-benzimidazole-7-carboxylate undergoes coupling with trifluoromethyl copper(I) complexes in the presence of tetrakis(triphenylphosphine)palladium.

Reaction Conditions :

  • Catalyst : Pd(PPh₃)₄ (2 mol%)
  • Solvent : Dimethylacetamide (DMAC)
  • Temperature : 100°C
  • Time : 6 hours
  • Yield : 65–72%.

This method is particularly useful for late-stage trifluoromethylation but requires stringent anhydrous conditions.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for benzimidazole formation. A mixture of 5-methyl-N1-cyclohexylbenzene-1,2-diamine and methyl 2,2,2-trichloroacetimidate in acetic acid undergoes cyclization under microwave irradiation.

Reaction Conditions :

  • Irradiation Power : 450–800 W
  • Time : 2–4 minutes
  • Yield : 56–84%.

This green chemistry approach minimizes solvent use and enhances throughput, though specialized equipment is required.

Comparative Analysis of Synthetic Methods

Method Key Reagents Yield (%) Advantages Limitations
Cyclocondensation Trifluoroacetic acid 99 High yield, simple setup Corrosive reagents
Ester Hydrolysis NaOH, MeOH/THF 70 Scalable, intermediates well-studied Multi-step process
Pd-Catalyzed Pd(PPh₃)₄, CF₃Cu 72 Late-stage functionalization Costly catalysts, anhydrous conditions
Microwave Microwave irradiation 84 Rapid, solventless Equipment-dependent

Critical Considerations in Process Optimization

  • Solvent Selection : Polar aprotic solvents (DMF, DMAC) enhance reaction rates but complicate purification.
  • Acid/Base Stoichiometry : Excess trifluoroacetic acid or NaOH improves conversion but requires neutralization.
  • Purification : Silica gel chromatography is standard, though recrystallization from ethyl acetate/hexane mixtures offers cost-effective alternatives.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized benzimidazole compounds .

Scientific Research Applications

1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzimidazole Core

The compound’s structural analogs differ in substituent positions, electronic groups, and appended functional groups. Key comparisons include:

Compound Substituents Key Properties Application/Findings
1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid - 1-CH₃, 2-CF₃, 7-COOH m.p. 209–211°C; FTIR (N-H: 3520 cm⁻¹, C=O: 1620 cm⁻¹) Intermediate in drug synthesis; potential coordination ligand
2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid - 2-CF₃, 7-COOH (no 1-CH₃) Commercial availability; used in catalyst design (e.g., Ru complexes) Ligand in water-oxidation catalysts due to electron-deficient benzimidazole core
2-Ethoxy-1-((2'-(N'-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid (Impurity-B of Azilsartan) - 2-OCH₂CH₃, 7-COOH, biphenyl substituent White solid (85% yield); genotoxic impurity in Azilsartan Monitored in drug quality control via LC-MS/MS
2-[7-Nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]benzoic acid (3a) - 2-CF₃, 7-NO₂, benzoic acid substituent m.p. 291.9°C; νmax 3454 cm⁻¹ (O-H) High thermal stability; used in heterocyclic chemistry for nitro-group reactivity
3-[5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl]propan-1-ol - 2-CF₃, 3-propanol substituent Liquid at room temperature; MW 244.21 Intermediate in polymer and surfactant synthesis

Electronic and Steric Effects

  • Electron-Withdrawing Groups: The -CF₃ group enhances electrophilicity and metabolic stability compared to non-fluorinated analogs. For example, 2-(trifluoromethyl)-1H-benzimidazole-7-carboxylic acid shows stronger coordination to Ru(II) in catalysts than its non-fluorinated counterparts .

Pharmacological Relevance

  • Azilsartan Derivatives : The 7-carboxylic acid group is critical for angiotensin II receptor antagonism in Azilsartan. However, the target compound’s 1-methyl-2-CF₃ substitution may alter pharmacokinetics (e.g., bioavailability) compared to Azilsartan’s biphenyl-ethoxylated structure .
  • Multi-Target Drug Candidates : Benzimidazole-7-carboxylic acid derivatives (e.g., BIMa/BIMb) exhibit cholinesterase inhibition for Alzheimer’s therapy, but trifluoromethyl analogs like the target compound may offer enhanced blood-brain barrier penetration .

Biological Activity

1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid (CAS No. 1523680-27-4) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C10H7F3N2O2
  • Molecular Weight : 244.17 g/mol
  • Melting Point : 86-88 °C
  • Density : 1.466 g/cm³
  • pKa : 7.97

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including 1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid. Research indicates that compounds within this class can induce apoptosis in various cancer cell lines.

Case Study : A study conducted by Ribeiro Morais et al. demonstrated that derivatives exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 25.72 ± 3.95 μM. The compound was shown to suppress tumor growth in vivo in mice models, indicating its potential as an effective anticancer agent .

CompoundCell LineIC50 (μM)Effect
1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acidMCF-725.72 ± 3.95Induces apoptosis

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens, including bacteria and fungi.

Research Findings : In vitro studies have shown that the compound exhibits notable activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.625 to 1.25 µg/mL depending on the strain tested. Additionally, it demonstrated effectiveness against multidrug-resistant strains of tuberculosis .

PathogenMIC (µg/mL)Activity
Mycobacterium tuberculosis H37Rv0.625Effective
Mycobacterium smegmatis1.25Less effective
Staphylococcus aureus4.0Effective

Structure-Activity Relationship (SAR)

The structure of benzimidazole derivatives significantly influences their biological activity. Modifications at specific positions on the benzimidazole ring can enhance cytotoxicity and selectivity towards cancer cells while reducing toxicity to normal cells.

Summary of SAR Findings

  • Substituents at the 2-position (e.g., trifluoromethyl) generally increase potency against cancer cells.
  • Compounds with a carboxylic acid moiety exhibit improved antimicrobial properties due to lower pKa values, enhancing their solubility and bioavailability in physiological conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via cyclization of substituted diamino benzoic acid derivatives with trifluoromethyl-containing carbonyl intermediates. For example, HCl-mediated cyclization at 120°C under sealed conditions (16 hours) yields the benzo[d]imidazole core . Post-synthetic modifications, such as coupling with amines using HATU/DIPEA in DMF, enable functionalization at the carboxylic acid position .

Q. How can reverse-phase HPLC be optimized for purifying derivatives of this compound?

  • Methodological Answer : Use gradient elution (10–90% acetonitrile/water) with trifluoroacetic acid (TFA) as an ion-pairing agent to improve resolution of polar impurities. This method effectively isolates TFA salts of the target compound and its amide derivatives, as demonstrated in Example 44 of patent synthesis workflows .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer :

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and trifluoromethyl groups (δ ~123 ppm in 13C NMR) .
  • HRMS : Confirm molecular ion peaks (e.g., m/z 342.1 for Boc-protected intermediates) .
  • X-ray crystallography : Resolve regioselectivity in the imidazole ring using SHELX programs for small-molecule refinement .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s role in catalytic systems, such as water oxidation?

  • Methodological Answer : Derivatives like 2-(pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid act as anionic ligands in Ru complexes (e.g., RuII(pbic)(pic)₃), stabilizing high oxidation states (RuIV-OH) during O–O bond formation. Kinetic studies (TOF = 0.21 s⁻¹) and HRMS tracking of intermediates validate nucleophilic water attack mechanisms .

Q. How can computational methods predict binding affinities of derivatives to biological targets like EGFR?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of EGFR (PDB: 1M17). Analyze substituent effects (e.g., trifluoromethyl vs. ethoxy groups) on binding energy (ΔG). ADMET predictions (SwissADME) assess pharmacokinetic properties, prioritizing derivatives with logP < 5 and PSA < 140 Ų .

Q. What strategies address regioselectivity challenges during trifluoromethyl group installation?

  • Methodological Answer : Use steric directing groups (e.g., methyl at N1) to favor substitution at C2. Example 80 in patent literature demonstrates 90% regioselectivity for 2-(trifluoromethyl) derivatives via HCl-mediated cyclization of methyl 2,3-diamino-4,5-difluorobenzoate .

Q. How does pH affect the stability of the carboxylic acid group during lyophilization?

  • Methodological Answer : Acidify reaction mixtures to pH ~1 with HCl before lyophilization to protonate the carboxylate, preventing decomposition. Post-lyophilization, store the compound at –20°C under argon to minimize hydrolysis .

Q. What structural modifications enhance metabolic stability while retaining bioactivity?

  • Methodological Answer : Replace the carboxylic acid with a tetrazole bioisostere (e.g., 1H-tetrazol-5-yl) to improve resistance to glucuronidation. Patent data show this modification retains angiotensin II receptor antagonism while increasing in vivo half-life by 2.5-fold .

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